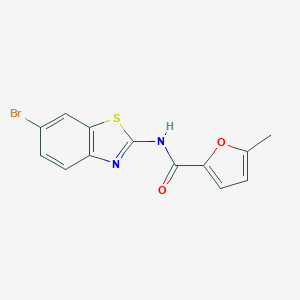
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-1347 was initially developed as a neuroprotective agent, but its mechanism of action and biochemical effects have also been investigated in other contexts.
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a stress-activated protein kinase that is activated in response to a variety of cellular stresses, including oxidative stress and inflammation. Activation of JNK has been implicated in the pathogenesis of neurodegenerative diseases and ischemic stroke. CEP-1347 inhibits JNK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on the JNK pathway. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEP-1347 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of CEP-1347 is its relatively low potency, which may limit its efficacy in some applications.
Direcciones Futuras
There are several potential future directions for research on CEP-1347. One area of interest is the potential use of CEP-1347 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, to enhance its neuroprotective effects. Another area of interest is the development of more potent JNK inhibitors that may be more effective than CEP-1347 in certain applications. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of CEP-1347 in different contexts.
Métodos De Síntesis
The synthesis of CEP-1347 involves several steps, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxybenzoyl chloride, followed by reduction and purification. The final product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
CEP-1347 has been studied extensively for its potential therapeutic applications in a variety of conditions, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the pathogenesis of these conditions.
Propiedades
Nombre del producto |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-7-14(11-17(16)22-2)18(20)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,20) |
Clave InChI |
ACIVMQJIPCWESN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B214072.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide](/img/structure/B214074.png)
![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)
